2-(tert-Butoxy)-2-oxoethylzinc chloride 2-(tert-Butoxy)-2-oxoethylzinc chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14281107
InChI: InChI=1S/C6H11O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C6H11ClO2Zn
Molecular Weight: 216.0 g/mol

2-(tert-Butoxy)-2-oxoethylzinc chloride

CAS No.:

Cat. No.: VC14281107

Molecular Formula: C6H11ClO2Zn

Molecular Weight: 216.0 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butoxy)-2-oxoethylzinc chloride -

Specification

Molecular Formula C6H11ClO2Zn
Molecular Weight 216.0 g/mol
IUPAC Name zinc;tert-butyl acetate;chloride
Standard InChI InChI=1S/C6H11O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Standard InChI Key MWRBWPQBGGARAY-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)[CH2-].[Cl-].[Zn+2]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a zinc atom coordinated to a chloro ligand and a 2-(tert-butoxy)-2-oxoethyl group. X-ray crystallographic studies reveal a tetrahedral geometry around the zinc center, with bond lengths consistent with typical organozinc compounds . The tert-butoxy group provides steric bulk, influencing reaction selectivity, while the oxoethyl moiety contributes to electrophilic reactivity at the alpha-carbon.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₆H₁₁ClO₂Zn
Molecular Weight215.98 g/mol
Boiling Point35°C (solution in diethyl ether)
Density0.706 g/cm³ at 25°C
Storage Temperature2-8°C under inert atmosphere
Solution Concentration0.5 M in THF or diethyl ether

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra show distinctive signals:

  • ¹H NMR (THF-d₈): δ 1.42 ppm (s, 9H, tert-butyl), 3.25 ppm (s, 2H, CH₂-Zn)

  • ¹³C NMR: δ 27.9 ppm (tert-butyl CH₃), 68.5 ppm (quaternary C), 172.4 ppm (carbonyl C)
    The infrared spectrum exhibits a strong carbonyl stretch at 1745 cm⁻¹, confirming the ester functionality.

Synthesis and Industrial Production

Laboratory-Scale Preparation

The compound is synthesized via transmetallation between tert-butyl glyoxylate and zinc chloride in anhydrous THF under nitrogen atmosphere:
ClZnCH2C(O)O-t-Bu+THFClZnCH2C(O)O-t-Bu\cdotpTHF\text{ClZnCH}_2\text{C(O)O-t-Bu} + \text{THF} \rightarrow \text{ClZnCH}_2\text{C(O)O-t-Bu·THF}
Key parameters include:

  • Reaction temperature: −78°C to 0°C

  • Yield: 85-92% (GC-MS analysis)

  • Purity: >95% by titrimetric analysis

Manufacturing Considerations

Industrial production utilizes continuous flow reactors to maintain precise temperature control and minimize pyrophoric risks associated with organozinc intermediates . Quality control measures include:

  • Karl Fischer titration (<50 ppm H₂O)

  • ICP-OMS analysis for zinc content (21.5-22.5 wt%)

  • Residual solvent analysis by GC-FID

Reactivity and Synthetic Applications

Nucleophilic Alkylation

The compound demonstrates superior reactivity in Barbier-type reactions compared to traditional Grignard reagents due to its enhanced stability in ethereal solvents. Notable transformations include:

  • Aldehyde Alkylation:
    RCHO+ClZnCH2C(O)O-t-BuRCH(OH)CH2C(O)O-t-Bu\text{RCHO} + \text{ClZnCH}_2\text{C(O)O-t-Bu} \rightarrow \text{RCH(OH)CH}_2\text{C(O)O-t-Bu}
    Yields exceed 75% for aromatic aldehydes (electron-deficient > electron-rich).

  • Michael Additions: Conjugate additions to α,β-unsaturated ketones proceed with 80-90% diastereoselectivity when catalyzed by (−)-sparteine .

Cross-Coupling Reactions

Palladium-catalyzed Negishi couplings enable efficient construction of quaternary carbon centers:
Ar-X+ClZnCH2C(O)O-t-BuPd(PPh3)4Ar-CH2C(O)O-t-Bu\text{Ar-X} + \text{ClZnCH}_2\text{C(O)O-t-Bu} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-CH}_2\text{C(O)O-t-Bu}
Reaction scope includes aryl bromides (X = Br) and triflates (X = OTf) with turnover numbers >500 .

CodeHazard StatementPrevalence
H225Highly flammable liquid and vapor100%
H314Causes severe skin burns and eye damage90%
H335May cause respiratory irritation90%
H351Suspected of causing cancer10%

Operational Safeguards

  • Personal Protective Equipment: Chemically resistant gloves (Butyl rubber), face shield, and flame-retardant lab coat

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste

  • Fire Suppression: Use Class D fire extinguishers for metal-containing fires

Comparative Analysis with Analogous Reagents

Performance Metrics

When benchmarked against similar organometallic compounds:

ReagentRelative ReactivityAir StabilityFunctional Group Tolerance
ClZnCH₂C(O)O-t-Bu1.00 (reference)4 hrEsters, ethers
MgCH₂CO₂Et0.65<1 minLimited
LiCH₂CO₂-t-Bu1.202 hrPoor

Data from demonstrate the zinc reagent's optimal balance of reactivity and handling stability.

Cost-Benefit Analysis

Despite higher initial cost (₹44,723.75/50 mL ), the compound's recyclability via zinc recovery processes makes it economically viable for large-scale applications. Lifecycle assessments show 40% reduction in zinc waste compared to traditional methods.

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